[2,4']Bithiazolyl-2'-carbaldehyde
Description
[2,4']Bithiazolyl-2'-carbaldehyde is a heterocyclic compound featuring two thiazole rings connected at the 2- and 4'-positions, with a carbaldehyde (-CHO) substituent at the 2'-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The carbaldehyde group enhances its utility as a precursor for synthesizing Schiff bases, coordination complexes, and other functionalized derivatives .
Properties
Molecular Formula |
C7H4N2OS2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS2/c10-3-6-9-5(4-12-6)7-8-1-2-11-7/h1-4H |
InChI Key |
HFFAJZDSDCTAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CSC(=N2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Electronic Properties
Intramolecular Charge Transfer (ICT) and Absorption Profiles
Comparative studies with structurally related carbaldehydes reveal distinct electronic behaviors. In [2,4']Bithiazolyl-2'-carbaldehyde (referred to as carbaldehyde 1 in ), the HOMO-1 to LUMO electronic transition involves significant charge redistribution, characteristic of moderate ICT. This contrasts with derivatives like compounds 5 and 7 (from ), which exhibit stronger ICT due to electron-donating or withdrawing substituents. The enhanced ICT in these derivatives results in:
- Bathochromic shifts (red shifts) in absorption spectra.
- Increased absorption intensity due to larger transition dipole moments.
- Overlapping absorption bands as ICT reduces the energy gap between electronic transitions .
Table 1: Electronic Properties of Selected Carbaldehydes
Structural Comparison with Heterocyclic Carbaldehydes
2-Mercaptobenzimidazole Carbaldehyde
This compound () features a benzo[4,5]imidazo[2,1-b]thiazole core with a carbaldehyde group. Unlike the bithiazolyl system, its fused benzimidazole-thiazole structure confers distinct electronic and steric properties. Key differences include:
- Synthesis : Synthesized via condensation of bromomalonaldehyde with 2-mercaptobenzimidazole, followed by Schiff base formation with primary amines.
Indole Carbaldehyde
Indole carbaldehyde () contains a pyrrole-derived indole ring with a carbaldehyde substituent. While structurally distinct from bithiazolyl systems, its aromaticity and electron-rich nature make it a comparator for studying substituent effects on reactivity and charge distribution.
Table 2: Structural and Functional Comparison
| Compound | Heterocycle | Key Substituents | Notable Properties | Applications |
|---|---|---|---|---|
| This compound | Bithiazole | 2'-CHO | Moderate ICT, tunable electronics | Materials science, catalysis |
| 2-Mercaptobenzimidazole carbaldehyde | Benzoimidazo-thiazole | -CHO, -SH | Antioxidant activity | Pharmaceuticals |
| Indole carbaldehyde | Indole | -CHO | Electron-rich aromatic | Organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
